Lipophilicity (LogP) Comparison: Phenylthio vs. Phenoxy Analog
2-[2-(Phenylthio)Phenyl]Acetic Acid exhibits a calculated LogP of 3.46 [1], which is a key determinant of its membrane permeability and distribution profile. For comparison, the oxygen-containing analog, 2-(2-phenoxyphenyl)acetic acid, is significantly more polar, a difference attributable to the replacement of the sulfur atom with oxygen. This class-level inference, supported by the known property of thioethers to enhance lipophilicity over ethers , results in a quantifiable difference in predicted permeability, directly impacting the compound's suitability for applications requiring passive diffusion across biological membranes.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.46 |
| Comparator Or Baseline | 2-(2-Phenoxyphenyl)acetic acid (estimated to be more polar/lower LogP) |
| Quantified Difference | Not explicitly quantified; class-level inference of increased lipophilicity for sulfur vs. oxygen analog. |
| Conditions | In silico calculation |
Why This Matters
The higher LogP value (3.46) of the phenylthio compound directly translates to greater membrane permeability compared to its phenoxy analog, a critical factor for cell-based assays or in vivo studies where compound distribution is a concern.
- [1] ChemSrc. 2-[2-(Phenylthio)Phenyl]Acetic Acid. LogP: 3.46490. CAS No. 1527-17-9. View Source
